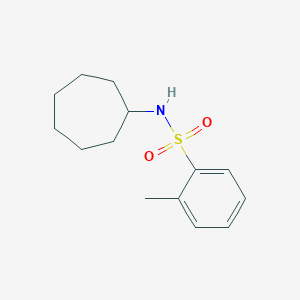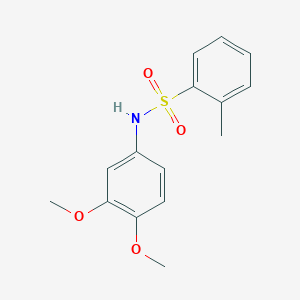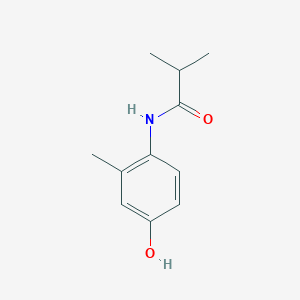![molecular formula C28H22O4S B290815 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)
4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBP-84 and is a member of the class of organic compounds called benzoates.
Mechanism of Action
The mechanism of action of MBP-84 is not fully understood. However, several studies have suggested that MBP-84 exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. MBP-84 has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
MBP-84 has been shown to have several biochemical and physiological effects. In vitro studies have shown that MBP-84 can inhibit the growth and proliferation of cancer cells. MBP-84 has also been shown to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines. In addition, MBP-84 has been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the major advantages of MBP-84 is its potent anti-cancer properties. MBP-84 has been shown to be effective against a wide range of cancer cell lines. However, one of the major limitations of MBP-84 is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, the mechanism of action of MBP-84 is not fully understood, which makes it difficult to optimize its efficacy.
Future Directions
There are several future directions for the study of MBP-84. One of the major future directions is to optimize the synthesis method of MBP-84 to make it more efficient and cost-effective. Another future direction is to study the mechanism of action of MBP-84 in more detail to identify potential targets for cancer therapy. Finally, future studies should focus on the development of MBP-84 as a potential therapeutic agent for the treatment of cancer and other diseases.
In conclusion, MBP-84 is a chemical compound that has significant potential in various fields, especially in cancer research. The synthesis method of MBP-84 is complex, but its potent anti-cancer properties make it an attractive target for further research. Future studies should focus on optimizing the synthesis method of MBP-84, studying its mechanism of action in more detail, and developing it as a potential therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of MBP-84 is a complex process that involves several steps. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride. The second step involves the reaction of 4-mercaptophenol with 3-methylbenzoyl chloride to produce 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenol. The final step involves the reaction of 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenol with 3-methylbenzoyl chloride to produce MBP-84.
Scientific Research Applications
MBP-84 has been extensively studied for its potential applications in various fields. One of the major applications of MBP-84 is in the field of cancer research. Several studies have shown that MBP-84 has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. MBP-84 has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Molecular Formula |
C28H22O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[4-[4-(3-methylbenzoyl)oxyphenyl]sulfanylphenyl] 3-methylbenzoate |
InChI |
InChI=1S/C28H22O4S/c1-19-5-3-7-21(17-19)27(29)31-23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)32-28(30)22-8-4-6-20(2)18-22/h3-18H,1-2H3 |
InChI Key |
VOPMRRBKUWIGNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)



![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)

![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)